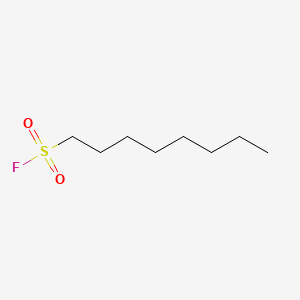

1-Octanesulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

octane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRWGKIZOBXNRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028009 |

Source

|

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-63-5 |

Source

|

| Record name | 1-Octanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40630-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040630635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6E848M0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluoro-1-octanesulfonyl Fluoride (PFOSF): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-1-octanesulfonyl fluoride (PFOSF), a synthetic organofluorine compound, has been a cornerstone in the production of a wide array of fluorosurfactants and surface-protecting agents. Its unique chemical properties, derived from the highly stable carbon-fluorine backbone and the reactive sulfonyl fluoride group, have made it a critical precursor for numerous industrial and commercial applications. However, the environmental persistence and toxicological profile of its ultimate degradation product, perfluorooctanesulfonic acid (PFOS), have led to stringent regulatory scrutiny and a global shift in its production and use. This technical guide provides an in-depth exploration of the core chemical properties of PFOSF, its synthesis, reactivity, and the analytical methodologies employed for its characterization and quantification. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound and its derivatives in their work.

Introduction: The Duality of a Fluorinated Workhorse

Perfluoro-1-octanesulfonyl fluoride (PFOSF), with the chemical formula C₈F₁₈O₂S, is a perfluorinated compound distinguished by a fully fluorinated eight-carbon chain and a sulfonyl fluoride functional group.[1][2] This structure imparts exceptional thermal and chemical stability, along with pronounced hydrophobic and lipophobic characteristics.[1][3] Historically, these properties made PFOSF-derived compounds invaluable as surfactants and for imparting stain, soil, water, and oil repellency to carpets, textiles, and food packaging.[1][3] Furthermore, they found specialized applications in semiconductor manufacturing, aviation hydraulic fluids, and as potent fluorosurfactants in aqueous film-forming foams (AFFF) for firefighting.[1]

The very stability that makes PFOSF derivatives so effective is also the source of significant environmental concern. These substances ultimately degrade to the highly persistent and bioaccumulative perfluorooctanesulfonic acid (PFOS).[1][3] The widespread detection of PFOS in the environment and biota, coupled with evidence of its potential to "alter health parameters," prompted a global re-evaluation of PFOSF and its related chemistry.[1] In May 2009, PFOSF and PFOS were included in Annex B of the Stockholm Convention on Persistent Organic Pollutants (POPs), restricting their production and use.[1][4] This guide aims to provide a detailed technical understanding of PFOSF's chemical properties, laying a foundation for informed research and development in a post-PFOSF world.

Core Chemical and Physical Properties

A comprehensive understanding of a chemical's physical and structural properties is fundamental to its application and safe handling. The key identifiers and properties of PFOSF are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl fluoride | [1][5] |

| Synonyms | PFOSF, POSF, Perfluorooctylsulfonyl fluoride | [1][2] |

| CAS Number | 307-35-7 | [1][2] |

| Molecular Formula | C₈F₁₈O₂S | [1][2] |

| Molar Mass | 502.12 g/mol | [1][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][6] |

| Boiling Point | 154-155 °C | [6][7] |

| Density | 1.824 g/mL at 25 °C | [5][7] |

The structure of PFOSF is characterized by a perfluorinated octyl chain, which is both hydrophobic and lipophobic, and a highly electrophilic sulfonyl fluoride group.[1] The immense strength of the carbon-fluorine bonds contributes to the molecule's high thermal and chemical stability.[8]

Figure 1: Chemical Structure of Perfluoro-1-octanesulfonyl Fluoride (PFOSF).

Synthesis and Manufacturing

The primary industrial synthesis of PFOSF is achieved through electrochemical fluorination (ECF) of octanesulfonyl fluoride (C₈H₁₇SO₂F) in anhydrous hydrogen fluoride.[1] This process, known as the Simons process, involves the substitution of all hydrogen atoms with fluorine.

Reaction: C₈H₁₇SO₂F + 17 F⁻ → C₈F₁₇SO₂F + 17 H⁺ + 34 e⁻[1]

The reaction typically results in a yield of approximately 25% for PFOSF.[1] A significant characteristic of the ECF process is that it produces a mixture of linear and branched isomers, with the linear isomer constituting about 70% of the product.[1] PFOSF can also be synthesized via the ECF of octanesulfonyl chloride.[1]

Figure 2: Electrochemical Fluorination Synthesis of PFOSF.

Chemical Reactivity and Degradation Pathways

The reactivity of PFOSF is dominated by the sulfonyl fluoride group, which is susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a vast number of PFOS-based derivatives.

Hydrolysis

PFOSF undergoes slow hydrolysis in water to form perfluorooctanesulfonic acid (PFOS).[1][5] This reaction is a critical environmental degradation pathway.

Reaction: C₈F₁₇SO₂F + H₂O → C₈F₁₇SO₃H (PFOS) + HF

Reaction with Bases

PFOSF readily reacts with bases, such as potassium hydroxide (KOH), to form the corresponding PFOS salt.[1]

Reaction: C₈F₁₇SO₂F + 2 KOH → C₈F₁₇SO₃K + KF + H₂O[1]

Reaction with Amines

The reaction of PFOSF with ammonia or primary/secondary amines is a key step in the synthesis of perfluorooctanesulfonamides, which are important intermediates for various functional products.[1][9]

Reaction with Ammonia: C₈F₁₇SO₂F + 2 NH₃ → C₈F₁₇SO₂NH₂ (Perfluorooctanesulfonamide) + NH₄F[1]

Figure 3: Key Reaction Pathways of PFOSF.

Environmental Degradation

A critical aspect of PFOSF chemistry is that it and its derivatives ultimately degrade to PFOS.[1][3] PFOS is exceptionally resistant to further environmental degradation processes such as hydrolysis, photolysis, and biodegradation.[10] This persistence is a primary driver of the environmental and health concerns associated with this class of compounds.

Analytical Methodologies

The detection and quantification of PFOSF and related compounds in various matrices are crucial for environmental monitoring, toxicological studies, and regulatory compliance. Due to the lack of commercially available standards for many PFOSF derivatives, analytical methods often target the terminal degradation product, PFOS, or require specialized techniques for the direct analysis of the parent compound.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors is a common technique for the analysis of perfluorinated compounds. For ionic species like PFOS, HPLC with suppressed conductivity detection or coupled to mass spectrometry (LC-MS or LC-MS/MS) are the methods of choice.[11][12][13]

Experimental Protocol: HPLC with Suppressed Conductivity Detection for PFOS

-

Sample Preparation: Aqueous samples may be analyzed directly or pre-concentrated using solid-phase extraction (SPE) for trace-level analysis.[11][12]

-

Chromatographic Separation:

-

Detection:

-

Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the characterization and quantification of fluorinated compounds.[11] It provides information about the chemical environment of the fluorine atoms, allowing for the identification of different isomers and degradation products. While highly specific, its sensitivity is lower than that of LC-MS, and it can be more time-consuming.[11]

Chemical Derivatization with LC-MS/MS for PFOSF in Soil

A sensitive method for the determination of trace levels of PFOSF in soil has been developed, which involves chemical derivatization followed by LC-MS/MS analysis.[4][14]

Experimental Protocol: PFOSF Analysis in Soil via Derivatization

-

Extraction: PFOSF is extracted from the soil sample using an appropriate solvent.

-

Derivatization: The extracted PFOSF is derivatized to the corresponding perfluoroalkane sulfinic acid.[4][14] This step enhances the compound's chromatographic properties and ionization efficiency for mass spectrometry.

-

LC-MS/MS Analysis:

-

Separation: The derivatized analyte is separated using liquid chromatography.

-

Detection: Tandem mass spectrometry is used for selective and sensitive detection. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the derivatized PFOSF are monitored.

-

-

Quantification: Isotope-labeled internal standards are used to correct for matrix effects and variations in instrument response, ensuring accurate quantification.

Sources

- 1. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 2. CAS 307-35-7: Perfluorooctanesulfonyl fluoride [cymitquimica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Perfluorooctanesulfonyl fluoride | C8F18O2S | CID 9388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perfluoro-1-octanesulfonyl fluoride | 307-35-7 [chemicalbook.com]

- 7. Perfluoro-1-octanesulfonyl fluoride CAS#: 307-35-7 [amp.chemicalbook.com]

- 8. Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater [mdpi.com]

- 9. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. redalyc.org [redalyc.org]

- 12. lcms.cz [lcms.cz]

- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Application of Sulfonyl Fluoride Probes

Abstract

In the expanding landscape of chemical biology and covalent drug discovery, the necessity for tools that can interrogate proteins beyond the canonical cysteine residue has become paramount. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads, uniquely positioned to address this need. Characterized by a remarkable balance of aqueous stability and context-dependent reactivity, SF probes can covalently modify a diverse range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][2] This reactivity is not promiscuous but is instead unlocked within the specific microenvironment of a protein binding pocket, a principle central to their utility.[3][4] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry platform has further accelerated the application of SFs in constructing complex molecular probes and inhibitors.[5][6] This guide provides an in-depth exploration of the fundamental mechanism of action of sulfonyl fluoride probes, details their reactivity with various amino acid residues, and presents a practical, field-proven workflow for their application in Activity-Based Protein Profiling (ABPP). It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for target identification, validation, and the development of novel covalent therapeutics.

Introduction: Expanding the Covalent Druggable Proteome

For decades, the field of targeted covalent inhibitors has been dominated by electrophiles designed to react with the highly nucleophilic thiol of cysteine residues.[7][8] While successful, this strategy is inherently limited by the low abundance of cysteine within protein binding sites.[9] This limitation has driven a critical need for new chemical technologies capable of targeting other, more abundant nucleophilic amino acids.[8][9]

Sulfonyl fluorides have risen to this challenge, establishing themselves as versatile and "privileged" covalent warheads.[1][10][11] Their utility is underpinned by the principles of SuFEx chemistry, a set of reactions noted for their efficiency, reliability, and biocompatibility.[12][13][14] Unlike highly reactive and often unstable electrophiles, sulfonyl fluorides exist in a state of "Goldilocks" reactivity—sufficiently stable to persist in complex biological milieu yet poised to react with a target residue when brought into proximity by a binding scaffold.[9] This guide will dissect the chemical principles that govern this unique behavior and illustrate how it can be harnessed for advanced chemoproteomic applications.

Chapter 1: The Unique Chemistry of the Sulfonyl Fluoride Warhead

Physicochemical Properties: A Balance of Stability and Reactivity

The efficacy of sulfonyl fluorides as chemical probes stems from a unique combination of stability and latent reactivity.[15][16] The sulfur(VI)-fluorine bond is thermodynamically stable and exhibits significant resistance to hydrolysis under physiological conditions, a stark contrast to its more labile sulfonyl chloride counterpart.[6][10][17] This stability is crucial, preventing nonspecific reactions and degradation in aqueous experimental environments like cell culture media or lysates.[18][19] Furthermore, the S-F bond is resistant to reduction, as its cleavage is exclusively heterolytic, ensuring its integrity in the reductive intracellular environment.[6][14]

This inherent stability gives way to potent reactivity only under specific circumstances. The electrophilicity of the sulfur atom is high, but the reaction is kinetically controlled. Covalent modification is triggered when a probe's recognition element binds to a protein, positioning the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid side chain within the binding site.[3][4] This "context-dependent" reactivity minimizes off-target effects and is the cornerstone of the probe's specificity.

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The core mechanism of action is a nucleophilic substitution reaction at the sulfur(VI) center, termed Sulfur(VI) Fluoride Exchange, or SuFEx.[7] A nucleophilic amino acid residue (e.g., the hydroxyl of a serine or tyrosine, or the amine of a lysine) attacks the electrophilic sulfur atom. This leads to the formation of a stable sulfonylated adduct with the protein and the displacement of a fluoride ion.[18] The reaction is typically irreversible, forming a durable covalent bond that allows for the subsequent identification and analysis of the modified protein.

Chapter 2: Mechanism of Action: Targeting a Diverse Nucleophilic Landscape

The true power of sulfonyl fluoride probes lies in their ability to target a wide array of nucleophilic amino acid residues, moving far beyond the traditional focus on cysteine.[7][10][15] This versatility is governed by the specific protein microenvironment, which can dramatically enhance the nucleophilicity of otherwise moderately reactive residues.[20]

Reactivity with Specific Amino Acid Residues

-

Serine (Ser) and Threonine (Thr): Historically, serine was the first residue identified as a target for sulfonyl fluorides, particularly the active site serine in serine proteases and hydrolases.[1][10][21] In these enzymes, the nucleophilicity of the serine hydroxyl is dramatically enhanced by a catalytic triad (typically Ser-His-Asp), which functions as a proton shuttle to activate the serine for catalysis.[22] Probes like phenylmethylsulfonyl fluoride (PMSF) are classic examples of irreversible serine protease inhibitors that operate via this mechanism.[10]

-

Tyrosine (Tyr): Tyrosine is a frequent target for sulfonyl fluoride probes.[8][23] The reactivity of its phenolic hydroxyl group is typically enhanced by a proximal basic residue, such as lysine, arginine, or histidine, which can deprotonate the phenol, lowering its pKa and increasing its nucleophilicity.[20][23] The rational design of probes to target specific tyrosine residues has been successfully used to create occupancy biomarkers for enzymes like the mRNA-decapping scavenger enzyme DcpS.[20][23]

-

Lysine (Lys): While the amine side chain of lysine is protonated at physiological pH, its reactivity can be enabled within binding pockets. The local microenvironment, often involving nearby acidic residues like glutamate or aspartate, can perturb the pKa of the lysine amine, increasing the population of the neutral, nucleophilic form.[20][24] This principle has been exploited to design probes that selectively target catalytic lysine residues in kinases.[20][25]

-

Histidine (His): The imidazole side chain of histidine is also a viable nucleophile for SuFEx chemistry.[8][26] A notable example is the development of sulfonyl fluoride probes that covalently engage a histidine residue (His353) in the sensor loop of cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex.[26]

-

Cysteine (Cys): Although sulfonyl fluorides can react with the highly nucleophilic cysteine thiol, the resulting S-S(O₂) linkage is often unstable and can undergo hydrolysis.[8] This makes SFs less suitable for achieving durable, long-lasting inhibition of cysteine-containing proteins compared to classic warheads like acrylamides.[8]

Factors Influencing Reactivity and Selectivity

The selective modification of a single residue within a complex proteome is a multifactorial process. The key determinants are summarized below.

| Factor | Mechanism of Influence | Field-Proven Insight |

| Protein Microenvironment | Perturbation of the target residue's pKa through proximal acidic or basic residues enhances its nucleophilicity.[20] | Reactive tyrosines are often found near basic residues (Lys, His), while reactive lysines are frequently proximal to acidic residues (Glu, Asp).[20] |

| Proximity & Orientation | The binding affinity (Kᵢ) of the probe's scaffold brings the warhead into high effective concentration near the target residue, facilitating the covalent reaction (kᵢₙₐ꜀ₜ). | A sub-optimal orientation of the sulfonyl fluoride warhead, even with good binding affinity, can dramatically reduce or prevent covalent modification.[25] |

| Probe Electronics | The intrinsic reactivity of the sulfonyl fluoride can be tuned by adding electron-withdrawing or -donating groups to the probe's scaffold.[8][15] | Electron-withdrawing groups on an aryl sulfonyl fluoride generally increase its electrophilicity and reactivity, but may also decrease its hydrolytic stability.[27][28] |

| Solvent Accessibility | The target nucleophile must be accessible to the probe and not buried deep within the protein's core. | Analysis of protein-probe crystal structures is invaluable for rationally designing probes that can access targetable residues.[20] |

Chapter 3: Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[3][29] Sulfonyl fluoride probes are exceptionally well-suited for ABPP due to their broad targeting scope and context-dependent reactivity.

Designing a Sulfonyl Fluoride ABPP Probe

A typical ABPP probe consists of three essential components: the reactive warhead, a recognition scaffold, and a reporter tag.

The recognition scaffold provides the initial non-covalent binding affinity that directs the probe to a specific protein or family of proteins. The sulfonyl fluoride warhead then forms the covalent linkage with a nearby nucleophile. The reporter tag , commonly an alkyne or azide, is a bioorthogonal handle that allows for the subsequent attachment of a biotin tag (for enrichment) or a fluorophore (for imaging) via click chemistry reactions.[21][23]

Experimental Protocol: A General ABPP Workflow

This protocol outlines a self-validating system for target identification using a sulfonyl fluoride probe. The inclusion of a competition control is critical for ensuring that the identified proteins are true, specific targets of the probe's scaffold.

Step 1: Biological Sample Labeling

-

Prepare proteomes (e.g., cell lysates at 1-2 mg/mL).

-

Competition Control: Pre-incubate one aliquot of the proteome with an excess (e.g., 50-100x) of a non-tagged parent inhibitor (if available) for 30 minutes at room temperature. This will block the specific binding sites.

-

Treatment: Add the alkyne-tagged sulfonyl fluoride probe to all samples (treatment and control) to a final concentration of 1-10 µM.

-

Incubate for 1-2 hours at room temperature to allow for covalent modification.

Step 2: Click Chemistry for Biotin Conjugation

-

Prepare a "click cocktail" containing: Biotin-Azide, copper(II) sulfate (CuSO₄), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

-

Add the click cocktail to the labeled proteomes.

-

Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

Step 3: Target Enrichment

-

Add streptavidin-coated agarose or magnetic beads to the samples to capture the biotinylated proteins.

-

Incubate for 1 hour with rotation to allow for binding.

-

Wash the beads extensively with buffers of decreasing stringency (e.g., PBS with 1% SDS, followed by PBS with 6M Urea, followed by PBS) to remove non-specifically bound proteins.

Step 4: On-Bead Digestion and Mass Spectrometry

-

Resuspend the washed beads in a denaturing buffer and reduce/alkylate the proteins (e.g., with DTT and iodoacetamide).

-

Add a protease (e.g., trypsin) and incubate overnight to digest the enriched proteins into peptides.

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step 5: Data Analysis

-

Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.

-

Perform quantitative analysis (e.g., label-free quantification) to compare the abundance of proteins in the treatment sample versus the competition control.

-

Self-Validation: True targets will be highly enriched in the treatment sample but significantly depleted in the competition control sample. This demonstrates that the probe binds to a specific, saturable site.

Chapter 4: Advanced Considerations and Future Directions

Kinetic Analysis of Covalent Inhibition

For drug development professionals, understanding the kinetics of covalent modification is crucial. The efficiency of a covalent inhibitor is best described by the ratio kᵢₙₐ꜀ₜ/Kᵢ, where Kᵢ represents the initial reversible binding affinity and kᵢₙₐ꜀ₜ is the maximum rate of inactivation.[30] These parameters are determined through detailed enzyme kinetic assays and provide a quantitative measure for structure-activity relationship (SAR) studies.

Stability and Off-Target Profiling

A critical aspect of probe and drug development is ensuring a balance between on-target reactivity and overall stability.[28] Probes that are too reactive may exhibit poor selectivity and hydrolytic instability, leading to off-target labeling and ambiguous results.[28] Conversely, probes with insufficient reactivity will fail to modify the target. It is essential to characterize the hydrolytic half-life of new probes in aqueous buffers to ensure they are suitable for biological experiments.[19][27][28]

The Expanding SuFEx Toolkit

The SuFEx platform extends beyond simple aryl sulfonyl fluorides. Related warheads such as fluorosulfates (R-O-SO₂F) and sulfamoyl fluorides (R₂N-SO₂F) offer different reactivity profiles.[15][30] Fluorosulfates are generally less reactive than sulfonyl fluorides, providing an option for targeting highly activated nucleophiles with greater selectivity.[4][15] N-disubstituted sulfamoyl fluorides represent the lower limit of reactivity and can function as highly selective probes.[30][31]

Future Outlook

The unique properties of sulfonyl fluoride chemistry are driving innovation in multiple areas of drug discovery. They are being incorporated into advanced therapeutic modalities, including covalent PROTACs and molecular glues, to achieve durable target degradation.[7][22] As our understanding of the protein microenvironments that govern SuFEx reactivity deepens, the rational, structure-based design of highly selective covalent agents will become increasingly powerful.[20] The continued application of SF probes in chemoproteomic experiments will undoubtedly uncover new druggable sites on challenging targets, further expanding the reach of covalent medicine.[2][7][9]

Conclusion

Sulfonyl fluoride probes represent a cornerstone of modern chemical biology, providing a robust and versatile platform for exploring protein function and discovering novel therapeutic targets. Their defining feature—a finely tuned balance between stability and context-dependent reactivity—allows them to covalently engage a broad spectrum of nucleophilic amino acids that are inaccessible to traditional cysteine-directed probes. By understanding the fundamental SuFEx mechanism and the factors that dictate reactivity, researchers can design and deploy these powerful tools to map protein activity, validate drug targets, and pioneer the next generation of targeted covalent therapies.

References

- (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.

- Sulfonyl Fluorides. Enamine.

- (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online.

- (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed.

- (2020). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.

- The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide. Benchchem.

- (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.

- (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

- (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.

- (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed.

- (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.

- (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).

- (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic Chemistry Frontiers.

- Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling. Benchchem.

- (2023). Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery. Bioorganic & Medicinal Chemistry.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.

- (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central.

- (2025). Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm.

- Detection of ABP binding sites and competitive ABPP. (A) Structure of a... ResearchGate.

- (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.

- (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.

- (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont.

- (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.

- Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. Department of Plant Sciences.

- The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. Benchchem.

- (2018). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.

- (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH.

- (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

- (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PubMed Central.

- (1994). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides. PubMed.

- (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing.

- (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed Central.

- Hydrolytically stable sulfonyl fluorides. Enamine.

- (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.

- (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate.

- (2020). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

- (2020). Structure-based design and analysis of SuFEx chemical probes. PubMed Central.

- (2025). Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents. Request PDF.

- Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (RSC Publishing).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. med.stanford.edu [med.stanford.edu]

- 5. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 11. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 12. pnas.org [pnas.org]

- 13. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 14. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 15. Sulfonyl Fluorides - Enamine [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]

- 20. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]

The Nexus of Stability and Reactivity: An In-depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly ascended as a paramount member of the click chemistry family, offering a unique combination of stability and tunable reactivity for molecular assembly.[1][2] Introduced by K. Barry Sharpless and coworkers in 2014, SuFEx leverages the exceptional inertness of the sulfur(VI)-fluoride (S-F) bond, which can be selectively activated under specific catalytic conditions to form robust covalent linkages with a variety of nucleophiles.[1][3][4] This guide provides a comprehensive technical overview of SuFEx chemistry, from its fundamental principles and mechanistic underpinnings to detailed experimental protocols and its transformative applications in drug discovery, chemical biology, and materials science. We will explore the key "SuFExable" hubs, delve into the causality behind reaction conditions, and present a field-proven perspective for researchers, scientists, and drug development professionals aiming to harness the power of this next-generation click reaction.

Introduction: The Philosophy of SuFEx

The ethos of click chemistry is to utilize reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[5] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the first-generation exemplar of this concept.[6] SuFEx chemistry represents a significant evolution, moving beyond carbon-based frameworks to the versatile world of sulfur(VI) connectors.[2][7] The core of SuFEx lies in the remarkable properties of the S(VI)-F bond; it is kinetically inert to a vast array of chemical environments, including acidic and basic conditions, oxidation, reduction, and physiological media, yet it can be coaxed into reaction with specific nucleophiles under mild conditions.[1][8] This duality of supreme stability and latent reactivity is the cornerstone of its utility.

Unlike the well-known and highly reactive sulfonyl chlorides, sulfonyl fluorides are significantly more stable and less prone to hydrolysis, making them ideal for applications in complex biological systems and for the synthesis of durable materials.[3][9] This guide will dissect the critical components of the SuFEx reaction, providing the foundational knowledge required to implement this powerful tool.

Core Principles and Mechanistic Insights

The fundamental SuFEx transformation is the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile.[1] The most common electrophilic partners, often termed "SuFExable hubs," include sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[2][10] The primary nucleophiles are silyl ethers, alcohols, and amines.[1][11]

The reaction is generally understood to proceed via a nucleophilic substitution mechanism at the sulfur center. The activation of the typically unreactive S-F bond is crucial and can be achieved through several strategies.[7] Catalysts such as organic bases (e.g., DBU, Barton's base), bifluoride salts, or Lewis acids facilitate the departure of the fluoride leaving group.[2][7] For instance, in the reaction with silyl ethers, the high affinity of silicon for fluorine provides a thermodynamic driving force for the reaction, forming a stable Si-F bond as a byproduct.[12]

Recent studies suggest that for amine nucleophiles, the mechanism can be understood as an SN2-type reaction.[13] The choice of catalyst is critical; for example, hindered guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), in synergy with a silicon additive like hexamethyldisilazane (HMDS), can dramatically accelerate the reaction, allowing for lower catalyst loadings and reaction times of mere minutes.[7] This "Accelerated SuFEx Click Chemistry" (ASCC) expands the scope to include direct reactions with alcohols, which are typically more challenging.[7]

The following diagram illustrates the generalized SuFEx reaction workflow.

Caption: Generalized workflow of a SuFEx reaction.

Key SuFExable Hubs and Their Synthesis

The versatility of SuFEx chemistry stems from the diverse range of available sulfur(VI) fluoride hubs.[14][15] The choice of hub dictates the geometry and properties of the resulting linkage.

Sulfonyl Fluorides (R-SO₂F)

Sulfonyl fluorides are the most common SuFEx electrophiles.[16] Their synthesis has evolved from classical methods to modern catalytic approaches, enhancing functional group tolerance and accessibility.

-

From Sulfonyl Chlorides: A straightforward method involves the conversion of readily available but less stable sulfonyl chlorides to the corresponding fluorides using reagents like potassium bifluoride (KHF₂).[12] This is often the go-to method for simple aryl and alkyl sulfonyl fluorides. The rationale is to exchange a highly reactive leaving group (chloride) for a more stable one (fluoride), which allows for purification and storage.

-

From Solid Sulfur Sources: To circumvent the use of gaseous precursors or unstable sulfonyl chlorides, solid, bench-stable reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) have gained prominence.[12] DABSO can react with organometallic reagents (e.g., Grignards) or undergo palladium-catalyzed coupling with aryl halides to form sulfinate salts, which are then oxidatively fluorinated to yield the desired sulfonyl fluorides.[12]

-

Modern Catalytic Methods: Recent advances include photoredox, electro-, transition-metal, and organocatalysis to synthesize alkylsulfonyl fluorides, which were previously less accessible than their aryl counterparts.[3] These methods offer milder reaction conditions and broader substrate scope.

Fluorosulfates (Ar-OSO₂F)

Aryl fluorosulfates are another crucial class of SuFEx hubs, readily prepared from phenols.[12]

-

From Sulfuryl Fluoride (SO₂F₂): The commodity gas sulfuryl fluoride (SO₂F₂) reacts directly with phenols in the presence of a base (e.g., triethylamine) to furnish aryl fluorosulfates in excellent yields.[2][12] The reaction can also be performed with aryl silyl ethers, where the Si-F bond formation provides a strong thermodynamic driving force.[12]

Multidimensional Hubs: Thionyl Tetrafluoride (SOF₄)

Thionyl tetrafluoride (SOF₄) is a gas that acts as a multidimensional SuFEx connector, opening pathways to complex, three-dimensional molecular architectures.[17][18] It reacts selectively with primary amines to form iminosulfur oxydifluorides (R-N=SOF₂).[18] These products retain two reactive S-F bonds, allowing for sequential, orthogonal SuFEx reactions to build complex, hub-based molecular libraries.[17][19]

The following diagram illustrates the creation of diverse molecular architectures from an SOF₄ hub.

Caption: Sequential SuFEx from the multidimensional SOF₄ hub.

Experimental Protocols: A Practical Guide

The successful implementation of SuFEx chemistry relies on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for key SuFEx transformations.

Protocol 1: Synthesis of an Aryl Sulfonyl Fluoride from a Sulfonyl Chloride

This protocol describes the conversion of a commercially available aryl sulfonyl chloride to the more stable aryl sulfonyl fluoride, a common precursor for SuFEx reactions.

Materials:

-

Aryl sulfonyl chloride (1.0 equiv)

-

Potassium bifluoride (KHF₂) (2.0 equiv)

-

Acetonitrile (solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask charged with the aryl sulfonyl chloride (1.0 equiv), add acetonitrile to create a 0.5 M solution.

-

Add potassium bifluoride (2.0 equiv) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aryl sulfonyl fluoride.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the sulfonyl chloride starting material and the appearance of a new singlet in the ¹⁹F NMR spectrum corresponding to the -SO₂F group validates the transformation.

Protocol 2: Accelerated SuFEx (ASCC) for Aryl Sulfonate Synthesis

This protocol details the rapid and efficient coupling of an aryl alcohol with a sulfonyl fluoride using the BTMG/HMDS catalytic system.[7]

Materials:

-

Aryl sulfonyl fluoride (1.0 equiv)

-

Aryl alcohol (1.2 equiv)

-

2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (5.0 mol%)

-

Hexamethyldisilazane (HMDS) (1.0 equiv)

-

Acetonitrile or Tetrahydrofuran (THF) (solvent)

-

Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl sulfonyl fluoride (1.0 equiv) and the aryl alcohol (1.2 equiv).

-

Add the solvent (e.g., acetonitrile) to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.

-

Add hexamethyldisilazane (HMDS) (1.0 equiv) to the mixture.

-

Finally, add the catalyst, BTMG (5.0 mol%), via syringe.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 5-30 minutes.[7]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired aryl sulfonate.

Causality and Trustworthiness: The use of HMDS is crucial; it acts as a fluoride scavenger and may also silylate the alcohol in situ, increasing its nucleophilicity.[7] BTMG is a highly effective, non-nucleophilic base that facilitates the deprotonation of the alcohol and activation of the SuFEx hub.[7] The low catalyst loading and rapid reaction times are hallmarks of a true click reaction, ensuring high efficiency and minimal side product formation.[7]

Applications in Drug Discovery and Chemical Biology

SuFEx chemistry has become an indispensable tool in modern drug discovery and chemical biology, primarily due to the unique stability and reactivity profile of the sulfonyl fluoride and fluorosulfate moieties.[8][20][21]

Covalent Inhibitors and Chemical Probes

The sulfonyl fluoride group is an excellent electrophilic "warhead" for forming covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine.[2][5][8] This is a significant advantage over traditional covalent warheads that primarily target cysteine, which is often absent in protein binding sites.[5][8] The resulting sulfonamide or sulfonate linkage is highly stable, leading to irreversible inhibition. This strategy has been used to develop potent and selective inhibitors for a range of targets, including proteases and kinases.[2]

| Application Area | Key Feature | Example Target(s) | Reference(s) |

| Covalent Inhibition | Targets non-cysteine residues (Tyr, Lys, Ser) | Human Neutrophil Elastase, BCL6 | [8][9][20] |

| Activity-Based Probes | Covalent labeling for target identification | Serine Proteases, EGFR | [2] |

| Bioconjugation | Stable linkages under physiological conditions | Proteins, DNA | [10][17] |

| High-Throughput Screening | Rapid library synthesis for hit discovery | Various enzyme assays | [22] |

High-Throughput Synthesis for Drug Discovery

The reliability and modularity of SuFEx make it ideal for high-throughput synthesis of compound libraries.[22] By combining a diverse set of SuFExable hubs with a library of nucleophilic fragments (alcohols, amines), vast chemical space can be explored rapidly to identify initial hits and optimize lead compounds.[22] The simplicity of the reaction allows for automation, further accelerating the drug discovery pipeline.[23]

The Future of SuFEx: Outlook and Emerging Trends

SuFEx chemistry is a continuously evolving field. Current research focuses on several key areas:

-

New Catalytic Systems: Development of even more efficient and selective catalysts will broaden the scope of SuFEx reactions to include more challenging substrates and enable reactions under even milder conditions.[11][24]

-

Novel SuFEx Hubs: The design and synthesis of new hubs with unique reactivity and geometric properties will expand the toolkit for creating novel molecular architectures.[15][25]

-

Orthogonal Chemistry: Combining SuFEx with other click reactions, like CuAAC, in a single system allows for the construction of highly complex and sequence-defined polymers and bioconjugates.[26][27][28]

-

Biocompatible SuFEx: Further refinement of reaction conditions to be fully compatible with living systems will unlock new applications in in-vivo imaging and drug delivery.[17]

Conclusion

Sulfur(VI) Fluoride Exchange chemistry has firmly established itself as a second-generation click reaction of immense power and versatility. Its foundation on the uniquely stable yet activatable S-F bond provides a robust platform for the rapid and reliable assembly of molecules. From the synthesis of novel polymers and materials to the discovery of potent covalent inhibitors, the applications of SuFEx are vast and continue to grow. For researchers in the chemical and pharmaceutical sciences, a deep understanding of the principles, protocols, and potential of SuFEx is no longer just an advantage—it is a necessity for innovation at the frontiers of molecular science.

References

-

SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

-

Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

-

SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

-

A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Thieme Chemistry. [Link]

-

Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC, NIH. [Link]

-

Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). [Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link]

-

Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. [Link]

-

Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC, NIH. [Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

-

SuFEx Click Chemistry: Discovery to Applications. ResearchGate. [Link]

-

A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. OUCI. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ResearchGate. [Link]

-

Sulfur fluoride exchange. PMC, PubMed Central. [Link]

-

Click Chemistry. Sharpless Lab, The Scripps Research Institute. [Link]

-

Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

-

A) Examples of SuFEx hubs; B) Work by Alcaide; C) This work: in situ... ResearchGate. [Link]

-

Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. PMC, NIH. [Link]

-

Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. UGA Chemistry. [Link]

-

(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

-

Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. NIH. [Link]

-

Advances in the construction of diverse SuFEx linkers. PMC, PubMed Central. [Link]

-

SuFEx connections from the polyvalent and multidimensional hub of SOF4. ResearchGate. [Link]

-

Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link]

-

Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. PubMed. [Link]

-

Merger of CuPDF, CuAAC and SuFEx for synthesis of a non-uniform,... ResearchGate. [Link]

-

Synthesis of dendrimers using SuFEx and CuAAC click reactions. Reaction conditions. ResearchGate. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Catalytic Transformations [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. jk-sci.com [jk-sci.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Perfluoro-1-octanesulfonyl Fluoride (POSF): A Technical Guide to its Role as a Precursor for Perfluorooctanesulfonic Acid (PFOS)

This technical guide provides a comprehensive overview of Perfluoro-1-octanesulfonyl fluoride (POSF), its pivotal role as a primary precursor to the persistent environmental contaminant Perfluorooctanesulfonic acid (PFOS), and the analytical methodologies for its detection and quantification. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep, technical understanding of this critical compound.

Introduction: The Significance of POSF in the Genesis of PFOS

Perfluoro-1-octanesulfonyl fluoride (POSF), a synthetic perfluorinated compound, is the foundational chemical from which most perfluorooctanesulfonic acid (PFOS) and its related substances are derived.[1] Its exceptional chemical stability and surfactant properties made it a valuable component in a wide array of industrial and consumer products, including stain repellents, firefighting foams, and semiconductor manufacturing.[1][2] However, the very stability of the perfluorinated chain in POSF-derived compounds leads to their ultimate degradation into the highly persistent and bioaccumulative PFOS.[1][2] Understanding the chemistry, environmental fate, and analytical determination of POSF is therefore paramount to comprehending and mitigating the global challenge of PFOS contamination.

Physicochemical Properties of Perfluoro-1-octanesulfonyl Fluoride

A thorough understanding of the physicochemical properties of POSF is essential for developing effective analytical methods and predicting its environmental behavior.

| Property | Value | Source |

| Chemical Formula | C8F18O2S | [3] |

| Molar Mass | 502.12 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 154-155 °C | [4][5] |

| Density | 1.824 g/mL at 25 °C | [3][4][5] |

| Vapor Pressure | <10 mm Hg at 20 °C | [4] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

| Stability | Hygroscopic, moisture-sensitive | [4] |

The Transformation of POSF to PFOS: Abiotic and Biotic Pathways

The conversion of POSF and its derivatives to the terminal and highly persistent PFOS is a critical aspect of its environmental impact. This transformation can occur through both non-biological (abiotic) and biological (biotic) processes.

Abiotic Degradation: The Role of Hydrolysis

The primary abiotic degradation pathway for POSF is hydrolysis. The sulfonyl fluoride group (-SO2F) is susceptible to reaction with water, leading to the formation of the sulfonate group (-SO3H), the defining functional group of PFOS. This process can be influenced by environmental factors such as pH and temperature.[6]

Caption: Abiotic hydrolysis of POSF to PFOS.

The rate of hydrolysis is a key parameter in determining the environmental persistence of POSF. While specific quantitative data for POSF hydrolysis under varying environmental conditions is limited in the readily available literature, studies on analogous compounds suggest that hydrolysis rates are significantly influenced by pH and temperature, with faster degradation often observed under alkaline conditions and at higher temperatures.[7][8]

Biotic Degradation: Microbial Transformation of POSF Derivatives

While POSF itself is not readily biodegradable, many of its derivatives, particularly perfluoroalkane sulfonamides, can be transformed by microorganisms into PFOS.[9][10] This biotransformation is a significant indirect source of PFOS in the environment. The process often involves enzymatic action that modifies the sulfonamide group, eventually leading to the formation of PFOS.

The biotransformation of N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE), a common POSF derivative, has been studied in aerobic soil environments. The degradation proceeds through several intermediates, with PFOS as the terminal product. The half-life of EtFOSE degradation can range from days to a month, with PFOS yields varying based on soil properties such as pH.[11]

Caption: Biotic degradation pathway of a POSF derivative to PFOS.

Key intermediates in the biotic degradation of POSF derivatives like EtFOSE include N-ethyl perfluorooctane sulfonamidoacetate (EtFOSAA), N-ethyl perfluorooctane sulfonamide (EtFOSA), and perfluorooctane sulfonamide (FOSA).[10][11] The formation of these intermediates and their subsequent transformation to PFOS highlight the complex pathways through which POSF-based chemistry contributes to environmental PFOS contamination.

Analytical Methodology for the Quantification of POSF and PFOS

The accurate and sensitive quantification of POSF and PFOS in various environmental matrices is crucial for monitoring, risk assessment, and regulatory compliance. The standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12]

Rationale for Method Selection

LC-MS/MS is the preferred method for PFAS analysis due to its high sensitivity, selectivity, and ability to quantify analytes at the parts-per-trillion (ppt) or even lower levels.[12] The use of isotope dilution, where isotopically labeled analogs of the target analytes are added to the sample before extraction, is considered the "gold standard" for quantification.[3][13] This technique corrects for matrix effects and variations in extraction efficiency, leading to more accurate and precise results.[3][13]

Experimental Protocol: A Step-by-Step Guide based on EPA Method 1633

The following protocol is a generalized workflow for the analysis of PFAS, including POSF and PFOS, in aqueous and solid samples, based on the principles of EPA Method 1633.[1][4]

4.2.1. Sample Collection and Preservation

-

Objective: To collect a representative sample while minimizing the risk of contamination.

-

Procedure:

-

Collect samples in high-density polyethylene (HDPE) or polypropylene containers that have been certified as PFAS-free.[1]

-

For aqueous samples, fill the container to the top, leaving no headspace.

-

For solid samples, use wide-mouth HDPE jars and do not fill them more than three-quarters full.[1]

-

Store samples at or below 6 °C and protect them from light.

-

4.2.2. Sample Preparation and Extraction

-

Objective: To isolate and concentrate the target PFAS from the sample matrix.

-

Procedure for Aqueous Samples (e.g., Groundwater, Wastewater):

-

Fortify the sample with a known amount of isotopically labeled internal standards (isotope dilution).

-

Pass the sample through a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge.[14][15] The WAX sorbent is effective for retaining anionic PFAS like PFOS and its precursors.[15][16]

-

Wash the cartridge with a solution like aqueous ammonium acetate to remove interferences.[2]

-

Elute the PFAS from the cartridge using a basic methanolic solution (e.g., methanol with ammonium hydroxide).[2][17]

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the extract in a known volume of a methanol/water mixture.[17]

-

-

Procedure for Solid Samples (e.g., Soil, Sediment):

-

Homogenize the sample.

-

Weigh a subsample and fortify it with isotopically labeled internal standards.

-

Extract the sample with a suitable solvent, such as methanol, using techniques like sonication or shaking.

-

Centrifuge the sample and collect the supernatant.

-

The extract may require a cleanup step using SPE, similar to the procedure for aqueous samples, to remove matrix interferences.

-

4.2.3. LC-MS/MS Analysis

-

Objective: To separate, identify, and quantify the target PFAS.

-

Procedure:

-

Inject the prepared extract into the LC-MS/MS system.

-

Separate the PFAS using a C18 or similar reversed-phase liquid chromatography column.

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1] This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

-

Quantify the concentration of each analyte using the ratio of the response of the native analyte to its corresponding isotopically labeled internal standard.

-

Caption: General analytical workflow for PFAS analysis.

Method Detection and Quantification Limits

The sensitivity of the analytical method is critical, as PFAS are often present at very low concentrations in the environment. Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) are key performance metrics.

| Analyte | Matrix | Method | Typical LOQ |

| PFOS | Drinking Water | EPA 533 | 0.002 - 3.323 ng/L |

| PFOA | Drinking Water | EPA 533 | 0.002 - 3.323 ng/L |

| Various PFAS | Non-potable Water | EPA 1633 | ~2 ng/L |

| Various PFAS | Soil | EPA 1633 | ~1 ng/g |

Note: LOQs can vary depending on the specific instrument, laboratory conditions, and matrix interference.[7][18][19]

Conclusion and Future Perspectives

Perfluoro-1-octanesulfonyl fluoride is a cornerstone in the history of PFOS production and a significant contributor to its widespread environmental contamination. A thorough understanding of its chemical properties, degradation pathways, and analytical determination is essential for effective environmental management and remediation. While significant progress has been made in analytical methodologies, challenges remain in the comprehensive analysis of all POSF-related precursors and their transformation products. Future research should focus on developing more comprehensive analytical methods to capture the full scope of PFOS precursors, refining our understanding of their environmental transformation rates, and developing effective remediation technologies to address the legacy of POSF-based chemistry.

References

-

U.S. Environmental Protection Agency. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link]

-

U.S. Environmental Protection Agency. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. [Link]

-

U.S. Environmental Protection Agency. Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

-

ITRC. (2022). PFAS Technical and Regulatory Guidance Document. [Link]

-

PubChem. Perfluorooctanesulfonyl fluoride. [Link]

-

LimnoTech. (2018). PFAS Analysis – The New Wild West. [Link]

-

Agilent Technologies. (2020). EPA Method 533 for Analysis of Per/Polyfluoroalkyl Substances in Drinking Water Using Agilent 6470 Triple Quadrupole LC/MS. [Link]

-

Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. [Link]

-

Restek. PFAS Analysis by U.S. EPA Method 533 for Drinking Water. [Link]

-

LCGC International. (2022). The Benefits of Stacked SPE Cartridges for PFAS Analysis. [Link]

-

Agilent Technologies. and Polyfluoroalkyl Substances (PFAS) in Aqueous Samples Per EPA Draft Method 1633 Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]

-

Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. [Link]

-

BGB Analytik. EPA Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water via Anion- Exchange SPE and LC-MS/MS. [Link]

-

ACS Publications. (2025). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. [Link]

-

National Institutes of Health. (2022). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. [Link]

-

PubMed. (2017). Kinetic analysis of aerobic biotransformation pathways of a perfluorooctane sulfonate (PFOS) precursor in distinctly different soils. [Link]

-

DSP-Systems. Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization. [Link]

-

National Institutes of Health. (2020). Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry. [Link]

-

SCIEX. Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. [Link]

-

Microbac Laboratories. PFAS Sampling Instructions for Potable Water Samples For EPA 537.1. [Link]

-

Pace Analytical. PFAS by SPE and LC/MS/MS Isotope Dilution. [Link]

-

Phenomenex. Analysis of PFAS in Drinking Water by EPA Method 537.1: A Direct Comparison of the Accuracy and Precision of Manual and Automated SPE. [Link]

-

PubMed. (2009). Isomer-specific biotransformation rates of a perfluorooctane sulfonate (PFOS)-precursor by cytochrome P450 isozymes and human liver microsomes. [Link]

-

LCGC International. (2022). The Evolving Developments in Sample Preparation for PFAS in Environmental Samples. [Link]

-

Separation Science. (2024). PFAS Analysis Procedures for EPA Method 537.1 and Beyond. [Link]

-

Microbac Laboratories. EPA 537 PFAS SAMPLE COLLECTION GUIDE. [Link]

-

Waters Corporation. A Method for the Extraction and Analysis of PFAS from Human Serum Utilizing Weak Anion Exchange (WAX) Chemistry and Xevo TQ-S micro. [Link]

-

McGill eScholarship. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. [Link]

-

ResearchGate. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs). [Link]

-

ResearchGate. (PDF) Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents. [Link]

-

National Institutes of Health. (2024). Investigating the degradation potential of microbial consortia for perfluorooctane sulfonate through a functional "top-down" screening approach. [Link]

-

PubMed. Degradation of [14C]isofenphos in soil in the laboratory under different soil pH's, temperatures, and moistures. [Link]

-

U.S. Geological Survey. (2024). Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents. [Link]

-

LCGC International. (2022). Lowering Limits of Quantitation in LC–MS/MS Analyses for Food Safety and Environmental Applications. [Link]

-

MDPI. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. [Link]

-

ResearchGate. (PDF) Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

SCIEX. Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. [Link]

-

YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

-

ResearchGate. (PDF) EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. [Link]

-

National Institutes of Health. (2018). Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials. [Link]

Sources

- 1. measurlabs.com [measurlabs.com]

- 2. epa.gov [epa.gov]

- 3. pca.state.mn.us [pca.state.mn.us]

- 4. alsglobal.com [alsglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of [14C]isofenphos in soil in the laboratory under different soil pH's, temperatures, and moistures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of aerobic biotransformation pathways of a perfluorooctane sulfonate (PFOS) precursor in distinctly different soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. unitedchem.com [unitedchem.com]

- 13. limno.com [limno.com]

- 14. PFAS Analysis by U.S. EPA Method 533 for Drinking Water [discover.restek.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. bgb-analytik.com [bgb-analytik.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Fluoride Warhead

Introduction

The landscape of drug discovery is in a constant state of evolution, with a resurgent interest in targeted covalent inhibitors (TCIs) that offer enhanced potency, prolonged duration of action, and the ability to address challenging therapeutic targets.[1] Within the arsenal of electrophilic warheads available to medicinal chemists and chemical biologists, the sulfonyl fluoride (SF) moiety has emerged as a "privileged" warhead.[2][3] This is attributed to its finely tuned reactivity, offering a harmonious balance between aqueous stability and the capacity for context-specific covalent modification of multiple nucleophilic amino acid residues.[2][4] This guide provides a comprehensive exploration of the core principles governing the electrophilicity of the sulfonyl fluoride warhead, its diverse reactivity profile, and its practical application in the design of next-generation covalent therapeutics and chemical probes.

Unlike more promiscuous electrophiles, the sulfur-fluorine bond in sulfonyl fluorides is remarkably stable to hydrolysis, mitigating the risk of off-target effects.[1][5] Covalent bond formation is typically a "proximity-driven" event, contingent upon the precise positioning of the SF group within a protein's binding pocket to facilitate a reaction with a nearby nucleophilic residue.[1] This inherent selectivity, coupled with its ability to react with a broader range of amino acids beyond the commonly targeted cysteine, makes the sulfonyl fluoride a versatile tool for expanding the druggable proteome.[2][3]

The Chemical Foundation of Sulfonyl Fluoride Electrophilicity